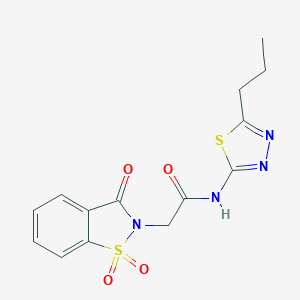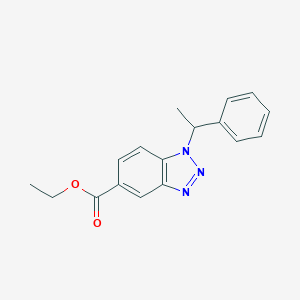![molecular formula C19H19ClN2O2S B249517 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, also known as ML341, is a small-molecule inhibitor that has been studied for its potential use in cancer treatment and as a tool for studying protein function. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
作用机制
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine works by binding to the active site of HIF-1α, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to a decrease in the expression of genes involved in cancer cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of HIF-1α activity, the downregulation of genes involved in cancer cell survival and proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is its specificity for HIF-1α, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies on the mechanism of action of this compound, including its effects on other cellular processes and potential off-target effects.
3. In vivo studies to determine the efficacy of this compound in animal models of cancer.
4. Development of analogs of this compound with improved pharmacokinetic properties and efficacy.
5. Investigation of the potential use of this compound in combination with other cancer treatments, such as radiation therapy or immunotherapy.
Conclusion:
This compound is a small-molecule inhibitor that has shown promise as a tool for studying protein function and as a potential treatment for cancer. Its specificity for HIF-1α and minimal toxicity in normal cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
合成方法
The synthesis of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine involves several steps, including the reaction of 3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)aniline with pyridine-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to produce the final product, this compound. The synthesis of this compound is a relatively straightforward process and can be carried out in a standard laboratory setting.
科学研究应用
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has been studied for its potential use in cancer treatment, specifically as a tool for targeting the protein HIF-1α, which is overexpressed in many types of cancer. HIF-1α plays a key role in tumor growth and survival, and inhibiting its activity has been shown to be an effective strategy for cancer treatment. This compound has also been used as a tool for studying protein function, particularly in the field of chemical biology.
属性
分子式 |
C19H19ClN2O2S |
|---|---|
分子量 |
374.9 g/mol |
IUPAC 名称 |
N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C19H19ClN2O2S/c1-23-18-10-14(11-21-12-15-5-2-3-7-22-15)9-17(20)19(18)24-13-16-6-4-8-25-16/h2-10,21H,11-13H2,1H3 |
InChI 键 |
YGONJAXQOAVOQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CS3 |
规范 SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)




![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)